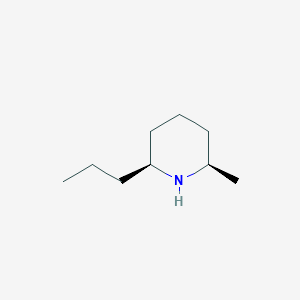
(+)-Dihydropinidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-dihydropinidine is a citraconoyl group. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
One of the primary applications of (+)-Dihydropinidine is in the asymmetric synthesis of various piperidine alkaloids. The compound serves as a versatile building block for the development of complex natural products. For instance, it has been utilized in the synthesis of cyclic amino acids and other alkaloid derivatives through catalytic asymmetric methods. A notable study demonstrated the efficient synthesis of cyclic amino acids using this compound as a key intermediate, showcasing its utility in producing biologically relevant compounds .
This compound exhibits promising biological activities, particularly as an antifeedant against pests such as the large pine weevil. Its effectiveness in deterring herbivory suggests potential applications in agricultural pest management . Additionally, studies indicate that this compound may possess other pharmacological properties, although further research is necessary to fully elucidate its mechanisms and therapeutic potentials.
Chiral Building Block
The compound is recognized for its role as a chiral building block in organic synthesis. It has been reported that this compound can be transformed into various piperidine derivatives, which are essential for synthesizing more complex molecules used in pharmaceuticals . This versatility allows chemists to create libraries of bioactive compounds efficiently.
Case Studies and Research Findings
Several studies have documented the successful application of this compound in synthetic methodologies:
- Asymmetric Synthesis : A study highlighted the use of concurrent multi-enzyme catalysis to achieve the asymmetric synthesis of Dihydropinidine, enabling the production of enantiomerically pure compounds .
- Piperidine Derivatives : Research has shown that this compound can be converted into various derivatives through diastereoselective reactions, leading to the development of new piperidine-based natural products .
- Antifeedant Activity : The compound's antifeedant properties were explored in detail, revealing its potential use as a natural pesticide in forestry and agriculture .
Propiedades
Número CAS |
65266-41-3 |
|---|---|
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(2R,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
BHBZNQCZKUGKCJ-BDAKNGLRSA-N |
SMILES |
CCCC1CCCC(N1)C |
SMILES isomérico |
CCC[C@H]1CCC[C@H](N1)C |
SMILES canónico |
CCCC1CCCC(N1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















